molecular formula C9H8ClNO3S B1488506 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride CAS No. 1183262-68-1

2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride

Cat. No.: B1488506
CAS No.: 1183262-68-1
M. Wt: 245.68 g/mol
InChI Key: LKWUMIFXOVBJJM-UHFFFAOYSA-N
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Description

2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride is a chemical compound with the molecular formula C9H8ClNO3S . It has a molecular weight of 245.69 . The compound is typically stored at -10°C and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8ClNO3S/c1-2-9-11-7-5-6 (15 (10,12)13)3-4-8 (7)14-9/h3-5H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

This compound is a powder that is stored at -10°C .

Scientific Research Applications

Solid-Phase Synthesis of 3,5-Disubstituted 1,3-Oxazolidin-2-ones

Polymer-supported sulfonyl chloride is utilized in the solid-phase synthesis of disubstituted 1,3-oxazolidin-2-ones, showcasing a methodology that employs polymer-bound analogs of sulfonyl chlorides for the preparation of heterocyclic compounds. This approach is significant for generating compounds with antibacterial properties and has implications for drug development (Holte, Thijs, & Zwanenburg, 1998).

Synthesis of Thiofibrates with Benzoxazole Moiety

The synthesis of novel thiofibrates featuring a 1,3-benzoxazole moiety has been described, where 2-mercapto benzoxazoles and 7-amino-5-chloro-1,3-benzoxazole-2-thiol react with ethyl 2-bromo isobutyrates. These compounds were characterized to confirm their structures, contributing to the chemistry of benzoxazoles and their derivatives with potential applications in pharmaceuticals (NiranjanM & ChaluvarajuK, 2018).

Palladium-Catalyzed C-Arylation

A method involving palladium-catalyzed direct desulfitative C-arylation of a benzo[d]oxazole C-H bond with arene sulfonyl chlorides has been developed, providing a practical alternative for synthesizing 2-aryl benzoxazoles. This process tolerates a variety of functional groups, offering moderate to good yields and expanding the toolkit for constructing benzoxazole derivatives (Zhang et al., 2011).

Molecular Docking and Biological Evaluation

A series of novel 2-[(2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)sulfanyl]-1,3-benzoxazole compounds were synthesized and characterized, showing antimicrobial, antioxidant, and antitubercular activities. Molecular docking studies indicated these compounds' potential as antimicrobial and antitubercular agents, highlighting the benzoxazole moiety's significance in medicinal chemistry (Fathima et al., 2021).

Efficient Synthesis Using Catalytic Activity

The catalytic activity of poly(ethylene glycol)-bound sulfonic acid (PEG-SO3H) facilitated the efficient synthesis of various benzoxazole derivatives. This method is noted for its economical and reusable catalyst, satisfactory yield, and simplicity, indicating the utility of sulfonic acid derivatives in facilitating organic transformations (Chikhale et al., 2017).

Safety and Hazards

The compound is classified as dangerous with hazard statements H302, H314, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Biochemical Analysis

Biochemical Properties

2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antifungal activity similar to the standard drug voriconazole against Aspergillus niger . The nature of these interactions often involves the inhibition of specific enzymes or the disruption of cellular processes, leading to the compound’s antimicrobial effects.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, benzoxazole derivatives, including this compound, have been studied for their anticancer activity against PBMC cell lines . These effects are often mediated through the compound’s ability to modulate key signaling pathways and alter gene expression patterns.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s antifungal activity is attributed to its ability to inhibit enzymes involved in fungal cell wall synthesis . Additionally, it can induce changes in gene expression, further contributing to its biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as at -10°C

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For example, benzoxazole derivatives have been shown to possess antimicrobial activity at specific concentrations . The threshold effects and potential toxicity at higher doses require careful evaluation in animal studies.

Properties

IUPAC Name

2-ethyl-1,3-benzoxazole-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO3S/c1-2-9-11-7-5-6(15(10,12)13)3-4-8(7)14-9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKWUMIFXOVBJJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(O1)C=CC(=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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